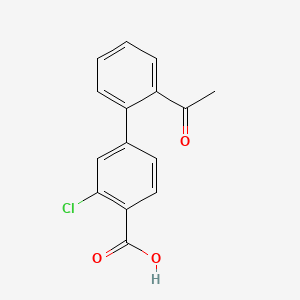

4-(2-Acetylphenyl)-2-chlorobenzoic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-acetylphenyl)-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c1-9(17)11-4-2-3-5-12(11)10-6-7-13(15(18)19)14(16)8-10/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJORRYBFKFJYGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742801 | |

| Record name | 2'-Acetyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-96-9 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 2′-acetyl-3-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Acetyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Acetylphenyl 2 Chlorobenzoic Acid

Retrosynthetic Analysis and Strategic Disconnection Pathways

The process of designing a synthesis for a complex molecule like 4-(2-Acetylphenyl)-2-chlorobenzoic acid begins with retrosynthetic analysis. ias.ac.inyoutube.com This technique involves conceptually breaking down the target molecule into simpler, more readily available starting materials. ias.ac.in For biaryl compounds, the most logical and common disconnection strategy is to break the carbon-carbon single bond that links the two aromatic rings. researchgate.netacs.org

Applying this strategy to this compound, the central C-C bond between the 2-chlorobenzoic acid moiety and the 2-acetylphenyl moiety is identified as the key disconnection point. This disconnection yields two primary synthons: a 2-chlorobenzoic acid fragment with a reactive site at the C4 position, and a 2-acetylphenyl fragment with a reactive site at the C1 position. The corresponding synthetic equivalents for these synthons are typically a 4-halo-2-chlorobenzoic acid derivative and a (2-acetylphenyl)organometallic reagent, respectively. This approach forms the foundation for a convergent synthesis where the two key precursors are prepared separately and then joined in a final coupling step.

Precursor Synthesis and Intermediate Derivatization

Preparation of Ortho-Chlorobenzoic Acid Precursors

The first required precursor is a derivative of 2-chlorobenzoic acid, which is substituted at the 4-position to enable the crucial C-C bond formation. A common starting point is 2-chlorobenzoic acid itself, which can be synthesized through several established methods. One primary route involves the oxidation of o-chlorotoluene. Another widely used method is the Sandmeyer reaction, which converts anthranilic acid (2-aminobenzoic acid) into 2-chlorobenzoic acid via a diazonium salt intermediate.

To facilitate the final coupling reaction, the 2-chlorobenzoic acid must be halogenated at the 4-position, for example, creating 4-bromo-2-chlorobenzoic acid. Furthermore, to prevent unwanted side reactions during the palladium-catalyzed coupling, the carboxylic acid group is often protected, typically as a methyl or ethyl ester. This leads to a precursor such as methyl 4-bromo-2-chlorobenzoate.

| Method | Starting Material | Key Reagents | General Yield | Notes |

|---|---|---|---|---|

| Oxidation | o-Chlorotoluene | Potassium permanganate (B83412) (KMnO₄) or Oxygen with a catalyst system (e.g., Co(OAc)₂/Mn(OAc)₂/NaBr) | High | Effective for large-scale preparation. Purity of the starting o-chlorotoluene is important to avoid isomeric acid contaminants. |

| Sandmeyer Reaction | Anthranilic acid | 1. HCl, NaNO₂ (to form diazonium salt) 2. CuCl/HCl | Good | A classic and reliable method for introducing chlorine onto an aromatic ring by replacing an amino group. |

Synthesis of 2-Acetylphenyl Building Blocks

The second key precursor is a reactive derivative of 2'-aminoacetophenone, specifically (2-acetylphenyl)boronic acid, which is required for the Suzuki-Miyaura coupling. bldpharm.comsigmaaldrich.com This compound is commercially available, simplifying the synthetic process. bldpharm.comfujifilm.comambeed.com

Should a laboratory synthesis be required, a common method involves the conversion of a suitable aryl halide, such as 2-bromoacetophenone (B140003). The process typically begins with the formation of a Grignard reagent from 2-bromoacetophenone by reacting it with magnesium metal. This organometallic intermediate is then reacted with a boron electrophile, like trimethyl borate (B1201080) (B(OMe)₃), followed by acidic hydrolysis to yield the desired (2-acetylphenyl)boronic acid. organic-chemistry.org

Carbon-Carbon Bond Formation Strategies for the Biphenyl (B1667301) Linkage

The construction of the biaryl core of this compound is achieved by forming a C-C bond between the two precursor rings. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for this transformation.

Palladium-Catalyzed Cross-Coupling Reactions

Among the various cross-coupling reactions, the Suzuki-Miyaura coupling is exceptionally well-suited for this synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of the required boronic acid reagents. libretexts.orgnih.gov

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (the (2-acetylphenyl)boronic acid) with an organohalide (the methyl 4-bromo-2-chlorobenzoate precursor). libretexts.org The catalytic cycle involves three main steps: oxidative addition of the aryl halide to a Palladium(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org

The synthesis of a di-ortho-substituted biaryl like the target molecule can be challenging due to steric hindrance around the reaction sites. rsc.orgrsc.org This requires careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base. thieme-connect.comresearchgate.net Modern, bulky, and electron-rich phosphine (B1218219) ligands are often employed to promote the reaction efficiently for sterically demanding or electronically deactivated substrates. thieme-connect.comresearchgate.net

Following the successful coupling to form methyl 4-(2-acetylphenyl)-2-chlorobenzoate, a final hydrolysis step (e.g., using NaOH or LiOH followed by acidification) is performed to deprotect the carboxylic acid, yielding the final product, this compound.

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | Methyl 4-bromo-2-chlorobenzoate | Electrophilic coupling partner. The ester protects the carboxylic acid. |

| Boronic Acid | (2-Acetylphenyl)boronic acid | Nucleophilic coupling partner. |

| Palladium Catalyst | Pd(OAc)₂ or Pd(PPh₃)₄ | The active metal center for the catalytic cycle. thieme-connect.comnih.gov |

| Ligand | SPhos, XPhos, or Tricyclohexylphosphine (PCy₃) | Bulky, electron-rich ligands that stabilize the Pd(0) species and facilitate oxidative addition and reductive elimination, especially for hindered substrates. thieme-connect.comnih.gov |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Activates the boronic acid for the transmetalation step. rsc.org |

| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF | A solvent system that can dissolve both organic and inorganic reagents. |

| Temperature | 80-110 °C | Sufficient thermal energy to drive the reaction, especially with less reactive aryl chlorides or bromides. |

Other Aryl-Aryl Coupling Variants

Beyond the foundational methods, several other aryl-aryl coupling variants are instrumental in modern organic synthesis. The Suzuki-Miyaura coupling is a premier method for C-C bond formation due to its mild reaction conditions, broad functional group tolerance, and the use of environmentally safer organoboron reagents. wikipedia.orgyoutube.com This reaction typically involves the palladium-catalyzed coupling of an organoborane (such as a boronic acid or ester) with an organic halide or triflate. youtube.comlibretexts.org

A plausible Suzuki-Miyaura strategy for synthesizing the target compound would involve the cross-coupling of a 4-substituted-2-chlorobenzoic acid derivative with (2-acetylphenyl)boronic acid. To avoid potential complications from the free carboxylic acid, its ester derivative is often used. The choice of halide on the benzoic acid ring is critical; a 4-bromo or 4-iodo derivative would be used, as the carbon-chlorine bond at the 2-position is significantly less reactive in the palladium-catalyzed oxidative addition step. mdpi.com

The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the biaryl C-C bond and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Typical Components for Suzuki-Miyaura Synthesis of a 4-(Aryl)-2-chlorobenzoic Acid Derivative

| Component | Example(s) | Purpose |

|---|---|---|

| Aryl Halide | Methyl 4-bromo-2-chlorobenzoate | Electrophilic coupling partner |

| Organoboron Reagent | (2-Acetylphenyl)boronic acid | Nucleophilic coupling partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Catalyzes the C-C bond formation libretexts.org |

| Ligand | PPh₃, JohnPhos, SPhos | Stabilizes and activates the catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation |

| Solvent | Dioxane/Water, Toluene, THF youtube.commdpi.com | Solubilizes reactants and facilitates the reaction |

Recent advancements have also focused on the direct acylation via Suzuki-Miyaura coupling, where acyl chlorides are coupled with boronic acids under anhydrous conditions to form ketones. mdpi.comnih.gov This could provide an alternative route to the target molecule.

Copper-Mediated Coupling Methods (e.g., Ullmann-type Reactions)

The Ullmann reaction is one of the oldest transition-metal-catalyzed methods for forming aryl-aryl bonds. wikipedia.orgnih.gov The classic Ullmann coupling involves the self-coupling of two molecules of an aryl halide in the presence of stoichiometric amounts of copper metal at high temperatures, typically above 200°C. iitk.ac.inbyjus.com This method is generally limited to the synthesis of symmetric biaryls and often requires harsh conditions. wikipedia.orgbyjus.com

For the synthesis of unsymmetrical biaryls like this compound, a modified Ullmann-type reaction, known as the Hurtley reaction, could be employed. wikipedia.org This involves the coupling of an aryl halide with a carbon nucleophile in the presence of copper. wikipedia.org However, palladium-catalyzed reactions are now more commonly used due to their higher efficiency and milder conditions. wikipedia.org

The proposed mechanism for the Ullmann biaryl synthesis typically involves the formation of an organocopper species, which then undergoes nucleophilic aromatic substitution with a second aryl halide molecule, followed by reductive elimination to form the biaryl product. wikipedia.org

Table 2: Typical Components for an Ullmann-Type Biaryl Synthesis

| Component | Example(s) | Purpose |

|---|---|---|

| Aryl Halide 1 | 4-Bromo-2-chlorobenzoic acid | Electrophilic coupling partner |

| Aryl Halide 2 | 1-Iodo-2-acetylbenzene | Second coupling partner (often in excess for unsymmetrical coupling) |

| Copper Reagent | Copper powder, Copper(I) iodide (CuI) | Catalyst or stoichiometric promoter iitk.ac.inbyjus.com |

| Solvent | DMF, N-Methylpyrrolidone (NMP), Nitrobenzene (B124822) | High-boiling polar solvent wikipedia.org |

| Temperature | >150-200 °C | Required to overcome high activation energy |

While historically significant, the Ullmann reaction's severe conditions, moderate yields, and the need for stoichiometric copper have led to it being largely superseded by palladium-catalyzed methods for laboratory-scale synthesis. wikipedia.org

Functional Group Interconversions Post-Coupling

Functional group interconversion (FGI) is a strategic approach where the core molecular skeleton is assembled first, followed by the chemical modification of existing functional groups to arrive at the final target structure. This can circumvent issues related to functional group incompatibility during the key coupling step.

Carboxylic Acid Group Introduction or Modification

Introducing the carboxylic acid group after the formation of the biaryl bond is a viable strategy. This approach avoids potential side reactions associated with the acidic proton of the carboxyl group or its coordination with the metal catalyst during the coupling reaction.

A common method is the oxidation of a precursor functional group, such as a methyl group. The synthesis could begin with the Suzuki-Miyaura coupling of a molecule like 4-bromo-2-chlorotoluene (B1273142) with (2-acetylphenyl)boronic acid. The resulting intermediate, 4-(2-acetylphenyl)-2-chloro-1-methylbenzene, can then be subjected to strong oxidizing agents (e.g., potassium permanganate or chromic acid) to convert the benzylic methyl group into a carboxylic acid, yielding the final product.

Alternatively, recent developments have explored the use of carboxylic acids themselves as coupling partners in decarboxylative cross-coupling reactions, providing a novel way to form biaryl compounds. rsc.orgnih.gov

Acetyl Group Manipulation

The acetyl group can also be introduced after the central C-C bond is formed. A classic method for this transformation is the Friedel-Crafts acylation. nih.gov In this scenario, a precursor such as 4-phenyl-2-chlorobenzoic acid could be acylated using acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃). However, a significant drawback of this method is the potential for poor regioselectivity, which can lead to a mixture of isomers that are difficult to separate. nih.gov

A more controlled and modern approach is the Suzuki-Miyaura acylative cross-coupling. nih.gov This involves the palladium-catalyzed reaction between an organoboron compound and an acyl chloride. For this specific target, the reaction would involve coupling 4-bromo-2-chlorobenzoyl chloride with phenylboronic acid, which could selectively form the desired ketone. mdpi.com This method offers greater precision than Friedel-Crafts acylation.

Optimization of Reaction Parameters and Conditions

Optimizing reaction parameters is crucial for maximizing yield, minimizing reaction time, and ensuring the economic and environmental viability of a synthetic process. The choice of solvent, catalyst, base, and temperature can have a profound impact on the outcome of cross-coupling reactions.

Solvent Systems and Their Influence on Reaction Efficiency

The solvent plays a critical role in cross-coupling reactions by solubilizing reactants, stabilizing catalytic intermediates, and influencing the reaction pathway. nih.gov The polarity of the solvent is known to affect the structure and activity of the palladium catalyst and can influence the rate-determining step of the Suzuki-Miyaura reaction. nih.gov

For Suzuki-Miyaura couplings, a wide variety of solvents are effective, reflecting the robustness of the reaction. nih.gov Often, a mixture of an organic solvent and water is employed. The aqueous phase, in conjunction with the base, is essential for the transmetalation step. Common organic solvents include ethers like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), alcohols such as isopropanol (B130326) (IPA), and aromatic hydrocarbons like toluene. youtube.comnih.gov While the reaction is tolerant of many solvents, careful selection can be key to optimization. Some studies suggest that the choice of solvent can be less influential than other factors like the catalyst, base, or temperature. nih.gov

Recent research has also focused on using "green" or bio-based solvents, such as Cyrene™ or γ-valerolactone (GVL), and conducting reactions in aqueous micellar solutions to improve the environmental profile of the synthesis. nih.govresearchgate.netunive.it

Table 3: Interactive Data on the Influence of Solvent on Suzuki-Miyaura Reaction Yield The following table presents representative data on how solvent choice can affect the conversion or yield in a typical Suzuki-Miyaura cross-coupling of an aryl bromide with phenylboronic acid. Conditions can vary, but this illustrates general trends.

| Solvent System | Catalyst System | Base | Temperature (°C) | Conversion/Yield (%) | Reference |

| 2-MeTHF / Water | Pd(OAc)₂ / SPhos | K₃PO₄ | 50 | 16 | nih.gov |

| 2-MeTHF / Water | Pd(OAc)₂ / SPhos | K₃PO₄ | 65 | 71 | nih.gov |

| IPA / Water | Pd(OAc)₂ / SPhos | K₃PO₄ | 50 | 99 | nih.gov |

| Toluene | Pd₂(dba)₃ | K₂CO₃ | Reflux | High | mdpi.com |

| Dioxane / Water | Pd₂(dba)₃ / Ligand | KF | Ambient to 85 | Good to Excellent | youtube.comnih.gov |

| Water (with surfactant) | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 100 | 50-98 | unive.it |

In contrast to the flexibility of Suzuki reactions, traditional Ullmann couplings demand high-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), or nitrobenzene to reach the required high temperatures. nih.govwikipedia.org

Ligand and Catalyst Selection for Enhanced Selectivity and Yield

The successful synthesis of this compound via a Suzuki-Miyaura coupling is critically dependent on the choice of the palladium catalyst and its associated ligand. For sterically hindered aryl chlorides, such as a 2-chlorobenzoic acid derivative, standard palladium catalysts may prove ineffective. Research into the coupling of challenging substrates has led to the development of specialized ligand systems that enhance catalyst activity and stability.

Catalyst and Ligand Systems:

Bulky, electron-rich phosphine ligands are often employed to facilitate the coupling of aryl chlorides. These ligands promote the oxidative addition of the palladium(0) species to the aryl chloride, which is often the rate-limiting step in the catalytic cycle. libretexts.org For sterically demanding couplings, ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated high efficacy, allowing reactions to proceed at lower catalyst loadings and even at room temperature for some aryl chlorides. nih.gov N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives, offering high stability and activity for cross-coupling reactions involving sterically hindered substrates. researchgate.net

The selection of the palladium precursor is also a key consideration. Common precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). researchgate.netmdpi.com

The following table outlines a selection of catalyst and ligand combinations that have been reported for the Suzuki-Miyaura coupling of related sterically hindered aryl halides, which could be adapted for the synthesis of this compound.

Table 1: Catalyst and Ligand Selection for Suzuki-Miyaura Coupling of Aryl Chlorides

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Advantages | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | 1-2 | High activity for aryl chlorides, room temperature reactions possible. | nih.gov |

| Pd₂(dba)₃ | Buchwald-type phosphines (e.g., XPhos) | 0.5-2 | Effective for a broad range of substrates, including sterically hindered ones. | researchgate.net |

| PdCl₂(dppf) | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | 2-5 | Good for a variety of cross-coupling reactions, though may require higher temperatures. | organic-chemistry.org |

| [Pd(IPr)Cl₂]₂ | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | 1-3 | Highly stable and active NHC-based system for challenging couplings. | researchgate.net |

Temperature, Pressure, and Atmosphere Control

The physical parameters of the reaction, including temperature, pressure, and atmosphere, are crucial for achieving optimal results in the synthesis of this compound.

Temperature: The reaction temperature significantly influences the rate of reaction. While some highly active catalyst systems can facilitate Suzuki-Miyaura couplings at room temperature, reactions involving less reactive aryl chlorides often require elevated temperatures, typically in the range of 80-120 °C, to proceed at a reasonable rate. mdpi.com However, excessively high temperatures can lead to catalyst decomposition and the formation of byproducts.

Pressure: For most lab-scale Suzuki-Miyaura reactions conducted in standard glassware, the reaction is performed at atmospheric pressure. If a volatile solvent is used at a temperature above its boiling point, a sealed reaction vessel may be necessary, which would lead to an increase in internal pressure.

Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Therefore, it is essential to conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and deactivation of the catalyst. This is typically achieved by degassing the solvent and purging the reaction vessel with an inert gas before adding the catalyst. researchgate.net

The following table summarizes typical atmospheric and temperature conditions for related Suzuki-Miyaura couplings.

Table 2: Temperature and Atmosphere Control in Suzuki-Miyaura Reactions

| Parameter | Typical Conditions | Rationale | Reference |

|---|---|---|---|

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the palladium catalyst. | researchgate.net |

| Temperature | Room Temperature to 120 °C | Dependent on substrate reactivity and catalyst system; higher temperatures may be needed for aryl chlorides. | mdpi.com |

| Pressure | Atmospheric | Sufficient for most standard laboratory syntheses. | mdpi.com |

Reaction Kinetics and Yield Enhancement Methodologies

Understanding the kinetics of the Suzuki-Miyaura reaction is key to optimizing for higher yields and minimizing reaction times. The reaction rate is influenced by several factors, including the nature of the reactants, catalyst, ligand, base, and solvent.

Reaction Kinetics: The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org For aryl chlorides, the oxidative addition of the palladium(0) catalyst to the C-Cl bond is often the rate-determining step due to the high bond strength. The choice of a sufficiently electron-rich and sterically bulky ligand is crucial to accelerate this step. rsc.org The transmetalation step, where the organic group from the boronic acid derivative is transferred to the palladium center, is facilitated by the presence of a base.

Yield Enhancement: Several strategies can be employed to enhance the yield of this compound.

Base Selection: The choice of base is critical. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used. The base activates the organoboron species, facilitating transmetalation. researchgate.net

Solvent System: The solvent system can significantly impact the reaction. A mixture of an organic solvent (e.g., toluene, dioxane, or tetrahydrofuran) and water is often used to dissolve both the organic reactants and the inorganic base. researchgate.net

Reactant Stoichiometry: A slight excess of the boronic acid reagent is often used to ensure complete consumption of the more valuable aryl halide.

The following table presents methodologies for enhancing the yield of Suzuki-Miyaura reactions.

Table 3: Methodologies for Yield Enhancement

| Methodology | Description | Example | Reference |

|---|---|---|---|

| Ligand Optimization | Use of bulky, electron-rich phosphine or NHC ligands to accelerate oxidative addition. | Employing SPhos or a similar Buchwald-type ligand. | nih.gov |

| Base Selection | Using an appropriate base to facilitate transmetalation without causing side reactions. | K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings. | researchgate.net |

| Solvent Choice | A biphasic solvent system can improve solubility of both organic and inorganic reagents. | Toluene/water or Dioxane/water mixtures. | researchgate.net |

| Microwave Irradiation | Can significantly reduce reaction times and sometimes improve yields. | Heating the reaction mixture in a microwave reactor. | mdpi.com |

Advanced Separation and Purification Techniques in Complex Organic Synthesis

Following the synthesis of this compound, a robust purification strategy is essential to isolate the target compound from unreacted starting materials, catalyst residues, and byproducts.

Chromatographic Methodologies

Column chromatography is a powerful technique for the purification of organic compounds. For a carboxylic acid like the target molecule, silica (B1680970) gel chromatography is a common choice.

Normal-Phase Chromatography: In this mode, a polar stationary phase (e.g., silica gel) is used with a non-polar mobile phase. The polarity of the eluent can be gradually increased to elute compounds of increasing polarity. For the separation of a carboxylic acid, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate is typically used. The presence of the carboxylic acid group can sometimes lead to tailing of the peak on the column. This can often be mitigated by the addition of a small amount of a volatile acid, such as acetic acid, to the eluent.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC utilizes a non-polar stationary phase and a polar mobile phase. It is a highly efficient technique for the final purification and analysis of compounds. For carboxylic acids, a buffered mobile phase is often used to control the ionization state of the acid and achieve sharp, symmetrical peaks. A common mobile phase for RP-HPLC of aromatic carboxylic acids is a mixture of acetonitrile (B52724) and water with a buffer such as phosphoric acid or formic acid. researchgate.net

The following table provides a summary of chromatographic techniques applicable to the purification of this compound.

Table 4: Chromatographic Purification Methods

| Technique | Stationary Phase | Typical Mobile Phase | Application | Reference |

|---|---|---|---|---|

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient (+/- small amount of acetic acid) | Bulk purification of the crude product. | ajgreenchem.com |

| Reverse-Phase HPLC | C18-bonded silica | Acetonitrile/Water with a buffer (e.g., H₃PO₄ or Formic Acid) | Final purification and purity analysis. | researchgate.net |

Recrystallization and Crystallization Studies

Recrystallization is a powerful and economical technique for purifying solid organic compounds. The principle of recrystallization relies on the difference in solubility of the compound in a hot solvent versus a cold solvent. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

For a biphenyl carboxylic acid, a variety of solvents can be considered. The choice of solvent is often determined empirically. Common solvents for the recrystallization of carboxylic acids include ethanol, methanol (B129727), water, or mixtures thereof. For biphenyl compounds, solvents like benzene (B151609) or toluene, often in combination with a less polar solvent like petroleum ether, have been used. rsc.org

The process involves dissolving the crude solid in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. Rapid cooling can lead to the precipitation of an amorphous solid, which may trap impurities.

The following table lists potential solvent systems for the recrystallization of this compound based on data for related compounds.

Table 5: Recrystallization Solvents for Biphenyl Carboxylic Acids

| Solvent/Solvent System | Rationale | Reference |

|---|---|---|

| Aqueous Ethanol | Good for many carboxylic acids; solubility can be finely tuned by adjusting the water content. | rsc.org |

| Toluene | Effective for aromatic compounds; good for removing more polar impurities. | |

| Benzene/Petroleum Ether | A polar/non-polar mixture that can be effective for biphenyl derivatives. | rsc.org |

| Ethyl Acetate/Hexane | A commonly used solvent system for recrystallization of a wide range of organic compounds. | General laboratory practice |

Advanced Structural Elucidation and Spectroscopic Characterization of 4 2 Acetylphenyl 2 Chlorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise arrangement of atoms in 4-(2-Acetylphenyl)-2-chlorobenzoic acid. Through one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a complete picture of the molecule's connectivity can be assembled.

The ¹H NMR spectrum of this compound would be expected to display a series of signals corresponding to the aromatic protons and the acetyl methyl protons. The aromatic region would likely show complex multiplets due to the coupling between adjacent protons on the two phenyl rings. The protons on the 2-chlorobenzoic acid moiety and the 2-acetylphenyl group would exhibit distinct chemical shifts influenced by their respective substituents (the carboxylic acid, acetyl group, and chlorine atom). A singlet corresponding to the three protons of the acetyl group's methyl would be anticipated in the upfield region of the spectrum. The acidic proton of the carboxylic acid would typically appear as a broad singlet at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive as experimental data for the specific compound was not found in the searched literature.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | br s | 1H |

| Aromatic Protons | 7.0 - 8.2 | m | 7H |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, distinct signals would be observed for the carbonyl carbons of the carboxylic acid and the acetyl group, the quaternary carbons of the biphenyl (B1667301) linkage and those bearing substituents, and the protonated aromatic carbons. The carbonyl carbon of the carboxylic acid is expected to resonate at a lower field (higher ppm) compared to the acetyl carbonyl carbon. The carbon attached to the chlorine atom would also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive as experimental data for the specific compound was not found in the searched literature.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Acetyl Carbonyl (C=O) | 195 - 205 |

| Carboxylic Acid Carbonyl (C=O) | 165 - 175 |

| Aromatic Carbons | 120 - 145 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignment of complex molecules like this compound.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks within the two aromatic rings. researchgate.netresearchgate.netrsc.org Cross-peaks in the COSY spectrum would connect signals of adjacent protons, helping to trace the connectivity of the aromatic systems. researchgate.netresearchgate.netrsc.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netresearchgate.netrsc.org This experiment allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons. researchgate.netresearchgate.netrsc.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. researchgate.netresearchgate.netrsc.org This is particularly powerful for identifying the connectivity across quaternary carbons. For instance, an HMBC experiment would show a correlation between the acetyl methyl protons and the acetyl carbonyl carbon, as well as the adjacent aromatic carbon. It would also be crucial for confirming the linkage between the two phenyl rings by showing correlations between protons on one ring and carbons on the other. researchgate.netresearchgate.netrsc.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, several key absorption bands would be expected. A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid. The C=O stretching vibration of the carboxylic acid would typically appear as a strong band around 1700-1725 cm⁻¹. The C=O stretch of the acetyl ketone would be observed at a slightly lower wavenumber, approximately 1680-1700 cm⁻¹. The spectrum would also show characteristic C-H stretching and bending vibrations for the aromatic rings and the methyl group, as well as a C-Cl stretching vibration at lower frequencies.

Table 3: Predicted IR Absorption Bands for this compound (Note: This table is predictive as experimental data for the specific compound was not found in the searched literature.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Acetyl Group | C=O Stretch | 1680 - 1700 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Alkyl Group | C-H Stretch | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₅H₁₁ClO₃), the molecular ion peak [M]⁺ would be expected, with a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with high precision. This allows for the determination of the elemental composition of the molecule, providing definitive confirmation of the molecular formula. The calculated exact mass for C₁₅H₁₁³⁵ClO₃ is 274.0397 and for C₁₅H₁₁³⁷ClO₃ is 276.0367. The observation of ions with these exact masses in the HRMS spectrum would unequivocally confirm the elemental composition of this compound.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-chlorobenzoic acid |

| 4-chlorobenzoic acid |

Electrochemical Characterization through Cyclic Voltammetry (if applicable to reactivity studies)

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox behavior of a chemical species. It is particularly applicable to molecules that can undergo oxidation or reduction reactions. In a CV experiment, the potential applied to a working electrode is swept linearly in a cyclic fashion (e.g., from a starting potential to a final potential and back again) while the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information on the redox potentials of the analyte and the reversibility of the electron transfer processes.

For this compound, CV could potentially be used to study the reduction of the acetyl group and the carboxylic acid moiety, as well as the potential oxidation of the aromatic rings. Such a study could determine the potentials at which these transformations occur and whether the processes are reversible or irreversible. This information can be valuable for understanding the molecule's electronic properties and its susceptibility to redox-driven reactions.

A search of the scientific literature did not reveal any studies reporting the cyclic voltammetry of this compound. Therefore, no specific experimental data, such as redox potentials, can be provided.

Reactivity Profile and Mechanistic Investigations of 4 2 Acetylphenyl 2 Chlorobenzoic Acid

Reactions Involving the Carboxyl Group

The carboxylic acid moiety is a versatile functional group that readily undergoes reactions such as esterification, amidation, and reduction.

Esterification Reactions

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. iajpr.com This reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. iajpr.comrug.nl

Commonly used acid catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. iajpr.comgoogle.comchemicalbook.com The reaction is reversible, and to drive it towards the product side, water is often removed as it is formed, for instance, by azeotropic distillation. rug.nl Alternatively, using an excess of one of the reactants, usually the alcohol, can also shift the equilibrium. rug.nl

For 4-(2-Acetylphenyl)-2-chlorobenzoic acid, esterification with a simple alcohol like methanol (B129727) would yield the corresponding methyl ester, methyl 4-(2-acetylphenyl)-2-chlorobenzoate. A general procedure involves dissolving the carboxylic acid in an excess of the alcohol and adding a catalytic amount of a strong acid, followed by heating the mixture. chemicalbook.com Recent advancements have also explored the use of solid acid catalysts, such as titanium zirconium solid acids, which can offer advantages in terms of separation and reusability. mdpi.com

| Carboxylic Acid | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Bromo-2-chlorobenzoic acid | Methanol | Dry HCl gas, room temp. | Methyl 4-bromo-2-chlorobenzoate | chemicalbook.com |

| 2-Methyl-4-acetylbenzoic acid | Methanol | Sulfuric acid, 70°C | Methyl 2-methyl-4-acetylbenzoate | google.com |

| Benzoic Acid | Heptanol | Zr/Ti solid acid, 150°C | Heptyl benzoate | rug.nlmdpi.com |

Amidation Reactions

Amidation involves the reaction of the carboxyl group with an amine to form an amide. This transformation is fundamental in organic synthesis. Direct reaction between a carboxylic acid and an amine is possible but often requires high temperatures, which can be undesirable. Therefore, the carboxylic acid is typically activated first.

Common activating agents include thionyl chloride or oxalyl chloride, which convert the carboxylic acid into a more reactive acyl chloride. researchgate.net The resulting acyl chloride then readily reacts with an amine to form the amide. Another approach involves the use of coupling reagents, such as carbodiimides (e.g., DCC, EDC) in the presence of an activator like DMAP, or phosphonium-based reagents. rug.nlnih.gov

A notable method for the amination of chlorobenzoic acids is the copper-catalyzed Ullmann condensation. nih.gov This reaction is particularly effective for the coupling of 2-chlorobenzoic acids with anilines to form N-aryl anthranilic acid derivatives. nih.gov The reaction demonstrates high regioselectivity, with amination occurring specifically at the position ortho to the carboxylic acid group. nih.gov

| Carboxylic Acid | Amine | Coupling Method/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 2-Chlorobenzoic acid | Aniline derivatives | Cu/Cu₂O, K₂CO₃, Diethylene glycol | N-Aryl anthranilic acid | nih.gov |

| 4-(2-Chloroacetamido)benzoic acid | Various amines | Thionyl chloride activation, then amine addition | N-Substituted amides | researchgate.net |

| Benzoic acid | Benzylamine | PPh₃, N-chlorophthalimide | N-Benzylbenzamide | nih.gov |

Reduction to Alcohols or Aldehydes

The reduction of the carboxylic acid group in this compound can yield either the corresponding primary alcohol, (4-(2-acetylphenyl)-2-chlorophenyl)methanol, or the aldehyde, 4-(2-acetylphenyl)-2-chlorobenzaldehyde. This transformation requires powerful reducing agents, as carboxylic acids are relatively resistant to reduction.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce carboxylic acids to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Selective reduction to the aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. This often requires the use of less reactive, sterically hindered reducing agents or the conversion of the carboxylic acid to a derivative, such as an acyl chloride or an ester, which can then be reduced to the aldehyde under specific conditions.

A significant challenge in the reduction of this compound is the potential for the simultaneous reduction of the acetyl ketone group. Achieving selectivity for the carboxyl group over the ketone requires careful choice of reagents and reaction conditions.

Reactions of the Acetyl Moiety

The acetyl group, a ketone, is also a reactive center that can undergo both oxidation and reduction reactions.

Oxidation to Carboxylic Acid Derivatives

The acetyl group can be oxidized to an ester through the Baeyer-Villiger oxidation. wikipedia.orgorganic-chemistry.org This reaction involves treating the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.orgchemistrysteps.com The reaction proceeds by the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. pw.live

In the case of an alkyl aryl ketone like the acetyl group on this compound, the migratory aptitude of the groups attached to the carbonyl determines the regioselectivity of the oxidation. Aryl groups generally have a higher migratory aptitude than methyl groups. chemistrysteps.compw.live Therefore, the Baeyer-Villiger oxidation of the acetyl moiety would be expected to yield a phenyl acetate (B1210297) derivative, specifically 2-chloro-4-(2-(4-chlorobenzoyloxy)phenyl)benzoic acid, where the phenyl group has migrated. pw.live

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Oxidative cleavage of a C-C bond adjacent to a carbonyl. | organic-chemistry.org |

| Reactants | Ketone and a peroxyacid (e.g., m-CPBA) or peroxide. | wikipedia.orgchemistrysteps.com |

| Product | Ester from a ketone. | wikipedia.org |

| Migratory Aptitude | Determines which group migrates. Order is generally: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. | organic-chemistry.orgpw.live |

Condensation Reactions

The presence of both a carboxylic acid and a ketone (acetyl group) within the same molecule allows for the possibility of intramolecular condensation reactions, primarily leading to the formation of new cyclic structures. A plausible reaction for this compound is an intramolecular cyclization to form a substituted chromone (B188151) derivative. Chromones are a class of oxygen-containing heterocyclic compounds with a benzopyran-4-one structure. tutorsglobe.comnih.gov

The synthesis of chromones can often be achieved from 2-hydroxyphenyl ketones. tutorsglobe.com In the case of this compound, an intramolecular reaction could theoretically proceed under acidic conditions. The acetyl group's carbonyl oxygen could be protonated, followed by a nucleophilic attack from the carboxylic acid's hydroxyl group. Subsequent dehydration would lead to the formation of a six-membered ring fused to one of the phenyl rings. The specific conditions for such a reaction would likely involve strong acids such as sulfuric acid or polyphosphoric acid, which are commonly used as catalysts in chromone synthesis. ijrpc.com

Another potential condensation pathway involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, prior to cyclization. For instance, conversion to the corresponding acid chloride with a reagent like thionyl chloride (SOCl₂) would create a highly electrophilic center that could be attacked by the enol form of the acetyl group. libretexts.org This intramolecular acylation would yield the target cyclic ketone.

Research on substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids has shown that these molecules undergo intramolecular cyclization in the presence of propionic anhydride (B1165640) to form N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. chimicatechnoacta.ruresearchgate.net This highlights the general propensity of molecules containing both ketone and carboxylic acid functionalities to undergo intramolecular ring-closing reactions.

Rearrangement Reactions (e.g., Baker-Venkataraman Rearrangement if applicable)

The Baker-Venkataraman rearrangement is a classic organic reaction used to synthesize 1,3-diketones from 2-acetoxyacetophenones under basic conditions. tutorsglobe.comwikipedia.org This rearrangement is a key step in the synthesis of chromones and flavones. tutorsglobe.comwikipedia.org For this compound to undergo a Baker-Venkataraman rearrangement, it would first need to be converted into a suitable precursor.

The required precursor is an o-acyloxyaryl ketone. alfa-chemistry.com In the context of the target molecule, this would involve the esterification of the carboxylic acid and the conversion of the acetyl group into an acetoxy group. A hypothetical synthetic sequence could involve:

Protection of the carboxylic acid group, for example, by converting it to an ester (e.g., a methyl or ethyl ester).

Oxidation of the acetyl group to a phenol (B47542) (e.g., via a Baeyer-Villiger oxidation), followed by acylation to form an acetoxy group.

Alternatively, if the starting materials were appropriately substituted, the Baker-Venkataraman rearrangement could be a viable route to synthesize a precursor to this compound. The mechanism of the rearrangement proceeds through the formation of an enolate by abstraction of a proton alpha to the ketone. This enolate then attacks the ester carbonyl in an intramolecular fashion, leading to a cyclic intermediate that subsequently rearranges to form the 1,3-diketone upon acidic workup. wikipedia.org The reaction is typically catalyzed by a strong base such as potassium hydroxide (B78521) or sodium hydride in an aprotic solvent. alfa-chemistry.com

The applicability of this rearrangement has been demonstrated in the synthesis of various complex chromones and flavones, including naturally occurring products. researchgate.net

Electrophilic Aromatic Substitution on the Phenyl Rings

The structure of this compound presents two phenyl rings that can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions will be dictated by the directing effects of the existing substituents: the acetyl group, the carboxylic acid group, and the chlorine atom.

The second phenyl ring contains the acetyl group, which is also a meta-directing deactivator. However, this ring is likely to be more reactive than the other, as it is only deactivated by one group. Therefore, electrophilic substitution is predicted to occur preferentially on the phenyl ring carrying the acetyl group.

Halogenation, such as bromination or chlorination, is a typical electrophilic aromatic substitution reaction that usually requires a Lewis acid catalyst (e.g., FeCl₃ or AlBr₃) when reacting with deactivated rings. masterorganicchemistry.com For this compound, halogenation would be expected to occur on the phenyl ring containing the acetyl group. The acetyl group will direct the incoming halogen to the positions meta to it.

The reaction would proceed via the generation of a highly electrophilic halogen species, which is then attacked by the π-electrons of the aromatic ring to form a carbocation intermediate (a sigma complex). Subsequent deprotonation re-establishes the aromaticity of the ring. masterorganicchemistry.com

It is also possible to achieve halogenation at the α-position of the acetyl group under acidic conditions. libretexts.orgyoutube.com This reaction proceeds through an enol intermediate which then attacks the halogen.

Nitration is another important electrophilic aromatic substitution reaction, typically carried out with a mixture of nitric acid and sulfuric acid. This mixture generates the highly electrophilic nitronium ion (NO₂⁺). rsc.org Similar to halogenation, the nitration of this compound is anticipated to occur on the more activated of the two rings, which is the one bearing the acetyl group.

The acetyl group will direct the incoming nitro group to the meta position. The mechanism involves the attack of the aromatic ring on the nitronium ion, followed by the loss of a proton to restore aromaticity. Studies on the nitration of biphenyl (B1667301) itself show that substitution occurs at both the ortho and para positions, with a preference for the ortho position. rsc.org However, the presence of the deactivating acetyl group in this compound will strongly favor meta-substitution on that ring.

Elucidation of Reaction Mechanisms and Intermediates

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes and optimizing conditions.

Kinetic studies provide valuable insights into reaction mechanisms by determining the rate-determining step and the influence of reactant concentrations and temperature on the reaction rate. For a potential intramolecular condensation of this compound to a chromone derivative, kinetic analysis could help to distinguish between different possible mechanisms.

For instance, if the reaction is acid-catalyzed, kinetic studies could determine the order of the reaction with respect to the acid catalyst. This would help to elucidate whether the protonation of the acetyl or carboxylic acid group is the rate-limiting step. Research on the acid-catalyzed cyclization of alkyl biphenyl-2-carboxylates to fluorenones has provided mechanistic insights that could be analogous to the cyclization of the target molecule. researchgate.netchemrxiv.org

In the case of the Baker-Venkataraman rearrangement, kinetic studies have been used to support a mechanism involving a pre-equilibrium formation of a carbanion, followed by a rate-determining intramolecular nucleophilic attack.

For electrophilic substitution reactions, kinetic studies can help to quantify the relative reactivity of the two phenyl rings. By comparing the rates of halogenation or nitration of this compound with those of simpler model compounds (e.g., acetophenone, 2-chlorobenzoic acid), the activating and deactivating effects of the substituents can be quantitatively assessed. Kinetic isotope effect studies, where a hydrogen atom at a specific position is replaced by deuterium, can also be employed to determine if the breaking of a C-H bond is involved in the rate-determining step of the reaction.

Proposed Reaction Mechanisms and Transition States

The reactivity of this compound is primarily characterized by its propensity to undergo intramolecular cyclization reactions to form fused heterocyclic systems. The molecule contains a reactive o-chlorobenzoic acid moiety and an acetyl group on the adjacent phenyl ring, which can participate in intramolecular bond formation, typically facilitated by a transition metal catalyst. The most plausible reaction pathways involve copper-catalyzed cyclizations that lead to the formation of quinoline (B57606) or acridone-like scaffolds.

Copper-Catalyzed Intramolecular Cyclization

The presence of an aryl halide (the chloro group) and a nucleophilic center (derived from the acetyl group) within the same molecule sets the stage for an intramolecular Ullmann-type coupling or a related C-C or C-N bond-forming reaction. Such reactions are fundamental in the synthesis of polycyclic aromatic compounds.

A probable transformation of this compound involves an intramolecular condensation and cyclization to form a tricyclic quinolone derivative. This type of reaction is often catalyzed by copper, which is known to facilitate the coupling of aryl halides with various nucleophiles. The general mechanism for copper-catalyzed C-N and C-C bond formation has been extensively studied and typically involves a Cu(I)/Cu(III) catalytic cycle.

Proposed Catalytic Cycle:

The reaction is believed to proceed through one of several possible mechanistic pathways, with the most accepted involving a Cu(I)/Cu(III) cycle.

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (the 2-chloro position of the benzoic acid ring) to a Cu(I) complex. This step forms a high-energy Cu(III) intermediate.

Deprotonation/Enolate Formation: In the presence of a base, the acidic α-protons of the acetyl group are removed to form an enolate. This enolate acts as the intramolecular nucleophile.

Reductive Elimination: The Cu(III) intermediate then undergoes reductive elimination, where the new carbon-carbon or carbon-heteroatom bond is formed, and the Cu(I) catalyst is regenerated.

An alternative mechanism that avoids a Cu(III) intermediate involves the formation of an organocopper compound (RCuX) which then reacts in a nucleophilic aromatic substitution. However, evidence from various studies on related systems supports the Cu(I)/Cu(III) pathway, especially when specific ligands are employed.

Computational studies, including Density Functional Theory (DFT) calculations on similar copper-catalyzed reactions, have provided insights into the transition states of these processes. mit.edu For example, in some copper-catalyzed cyanations, a unique six-membered transition state has been proposed to explain the observed regioselectivity, which minimizes steric repulsions. mit.edu A similar organized transition state is likely involved in the intramolecular cyclization of this compound.

Analogy to Acridone (B373769) and Quinoline Synthesis

The cyclization of this compound can be compared to well-established named reactions used for the synthesis of related heterocyclic systems.

Ullmann Condensation: The condensation of o-chlorobenzoic acid with aniline, catalyzed by cupric oxide, is a classic method for synthesizing N-phenylanthranilic acid, a precursor to acridone. quora.com The subsequent cyclization is a dehydration reaction catalyzed by strong acids like sulfuric acid. quora.com In the case of this compound, the reaction is intramolecular, but the fundamental steps of copper-catalyzed C-C or C-N bond formation are analogous.

Camps Quinoline Synthesis: The Camps cyclization is the conversion of an o-acylaminoacetophenone to two different quinoline isomers in the presence of a base. If the carboxylic acid of this compound were first converted to an amide, the resulting N-(2-acylaryl)amide could undergo a Camps-type cyclization. The regioselectivity of the cyclization (i.e., which position of the acetyl-bearing ring attacks the other ring) would be influenced by the reaction conditions, particularly the strength of the base used. nih.gov

The table below summarizes the key steps in the proposed copper-catalyzed intramolecular cyclization of this compound.

| Step | Description | Catalyst/Reagent | Intermediate Species |

| 1 | Formation of Active Catalyst | Cu(I) salt, Ligand | Ligated Cu(I) complex |

| 2 | Oxidative Addition | Aryl chloride moiety | Cu(III)-aryl complex |

| 3 | Enolate Formation | Base (e.g., K₂CO₃) | Intramolecular enolate |

| 4 | Reductive Elimination | - | Fused ring system |

| 5 | Catalyst Regeneration | - | Cu(I) complex |

The proposed reaction mechanisms are based on extensive studies of related copper-catalyzed cross-coupling and cyclization reactions. While specific experimental and computational data for this compound are not widely available, these established mechanistic frameworks provide a robust model for understanding its reactivity. Further investigations, including kinetic studies and DFT calculations, would be necessary to fully elucidate the specific transition states and intermediates involved in its transformations.

Computational Chemistry and Theoretical Studies of 4 2 Acetylphenyl 2 Chlorobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For a compound like 4-(2-Acetylphenyl)-2-chlorobenzoic acid, these calculations could reveal key insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), would be used to determine the molecule's most stable three-dimensional structure (geometry optimization). researchgate.netresearchgate.net This process finds the arrangement of atoms that corresponds to the lowest energy state. The resulting optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can provide the total energy of the molecule, which is essential for comparing the relative stabilities of different conformations or isomers. For substituted benzoic acids, theoretical calculations have been used to derive substituent scales and understand their effects on properties like acid dissociation constants. nih.govmdpi.com However, specific geometry optimization and energy calculation data for this compound are not available in the reviewed literature.

A detailed analysis of the molecular orbitals (MOs) of this compound would offer significant insights into its chemical reactivity and electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. mdpi.com

Analysis of charge distribution, often visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-poor regions of the molecule. nih.gov For this compound, this would highlight the nucleophilic (e.g., the oxygen atoms of the acetyl and carboxyl groups) and electrophilic sites, predicting how the molecule might interact with other chemical species or biological targets. While studies on related molecules like 2-acetylphenyl-2-naphthoate have employed these methods, specific molecular orbital and charge distribution data for this compound are not documented in the available literature. nih.gov

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The presence of rotatable single bonds in this compound, particularly the bond connecting the two phenyl rings, allows for multiple spatial arrangements or conformations. Conformational analysis is critical for understanding the molecule's flexibility and the shapes it can adopt in different environments.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data, which can be invaluable for confirming the structure of a synthesized compound or for interpreting experimental spectra.

For this compound, DFT calculations could predict its ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are based on calculating the magnetic shielding around each nucleus in the optimized molecular structure. Comparing these theoretical shifts with experimental data can aid in the assignment of signals in the NMR spectrum. researchgate.net

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The predicted IR spectrum can help in identifying the characteristic vibrational modes of the functional groups present in the molecule, such as the C=O stretching of the acetyl and carboxylic acid groups. While theoretical predictions of spectroscopic parameters are a common practice, specific predicted NMR and IR data for this compound are not available.

Molecular Docking and Ligand-Target Interaction Modeling (in the context of enzyme research)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with its biological target.

In the context of enzyme research, molecular docking could be used to investigate the interaction of this compound with a specific enzyme's active site. The simulation would predict the most likely binding pose of the molecule within the active site and estimate the strength of the interaction, often expressed as a binding energy or docking score. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. mdpi.com

For instance, given the structural similarities to some non-steroidal anti-inflammatory drugs (NSAIDs), one might hypothetically study its docking with cyclooxygenase (COX) enzymes. Such a study would aim to predict its binding affinity and mode of interaction. However, no specific molecular docking studies for this compound with any enzyme target have been reported in the scientific literature.

Identification of Crucial Interacting Amino Acid Residues

No studies detailing the molecular docking or binding mode analysis of this compound with any specific protein targets were identified. Research on other benzoic acid derivatives suggests that the carboxylate group is a key pharmacophore that often engages in hydrogen bonding and electrostatic interactions with residues such as Arginine, Lysine, or Serine within a protein's active site. The acetylphenyl and chlorophenyl rings would likely participate in hydrophobic and van der Waals interactions. However, without specific docking studies for the title compound, the identification of crucial interacting amino acid residues remains hypothetical.

Reaction Pathway Energetics and Mechanistic Hypotheses from Theoretical Calculations

A search for theoretical calculations, such as Density Functional Theory (DFT) studies, on the reaction pathway for the synthesis of this compound did not yield any specific results. The synthesis would likely involve a Suzuki or a similar cross-coupling reaction. Theoretical studies of such reactions on analogous compounds typically investigate the energetics of the oxidative addition, transmetalation, and reductive elimination steps. These calculations help in understanding the reaction mechanism, predicting the feasibility of different pathways, and optimizing reaction conditions. In the absence of such studies for this compound, any discussion on its reaction pathway energetics and mechanistic hypotheses would be unsubstantiated.

Synthesis and Academic Study of Derivatives and Analogs of 4 2 Acetylphenyl 2 Chlorobenzoic Acid

Rational Design of Structurally Modified Analogs

The rational design of analogs of a lead compound is a pivotal strategy in medicinal chemistry and materials science. For a molecule like 4-(2-Acetylphenyl)-2-chlorobenzoic acid, this process involves the strategic modification of its structure to enhance specific properties. The design of such analogs would be guided by an understanding of structure-activity relationships (SAR), where even minor structural changes can lead to significant differences in chemical behavior and biological activity.

The key areas for modification in this compound include the two phenyl rings, the linking single bond between them, the carboxyl group, and the acetyl moiety. Computational modeling and combinatorial chemistry approaches can be employed to predict and synthesize a library of analogs with varied electronic and steric properties. The goal is to create a diverse set of molecules for further study.

Exploration of Functional Group Diversity

The chemical versatility of this compound lies in its array of functional groups, each offering a platform for modification.

The two aromatic rings of this compound are prime targets for substitution to explore a wide range of chemical space. The introduction of various substituents can modulate the electronic properties, lipophilicity, and steric profile of the molecule.

On the benzoic acid ring, the existing chloro substituent can be replaced or complemented by other halogens (fluoro, bromo, iodo), electron-donating groups (e.g., methoxy, methyl), or electron-withdrawing groups (e.g., nitro, trifluoromethyl). Similarly, the acetylphenyl ring can be substituted at various positions with a diverse set of functional groups. The relative positions of these substituents are crucial and can lead to different isomers with distinct properties.

The carboxylic acid and acetyl groups are highly reactive and can be transformed into a multitude of other functional groups.

Carboxyl Group Modifications: The carboxylic acid can be converted into esters, amides, or acid halides. Esterification with different alcohols can produce a series of esters with varying chain lengths and branching. afjbs.com Amidation with a range of primary and secondary amines can yield a library of amides, a common modification in drug discovery. afjbs.com The carboxylic acid can also be reduced to a primary alcohol or converted to a nitrile.

Acetyl Group Modifications: The acetyl group's carbonyl can undergo reduction to a secondary alcohol or be subjected to nucleophilic addition reactions. The methyl group adjacent to the carbonyl is acidic and can be a site for alkylation or condensation reactions.

Cyclization Reactions to Form Fused Heterocyclic Systems

A significant area of academic and industrial research is the synthesis of fused heterocyclic systems, which are prevalent in pharmaceuticals. Benzoxazinones and quinazolinones are two such important classes of compounds. It is crucial to note that the direct cyclization of this compound into these systems is not feasible through standard synthetic routes. The formation of a benzoxazinone (B8607429) or a quinazolinone ring typically requires a 2-aminobenzoic acid (anthranilic acid) precursor to provide the necessary nitrogen atom for the heterocyclic ring. ekb.egcore.ac.uk

However, if one were to consider a structurally analogous anthranilic acid, such as a hypothetical "4-(2-Acetylphenyl)anthranilic acid," a rich field of synthetic possibilities would open up. The following sections discuss the synthesis of benzoxazinone and quinazolinone derivatives based on established methods for substituted anthranilic acids.

Benzoxazinones are important intermediates in organic synthesis and exhibit a range of biological activities. ekb.eggoogle.com The most common method for their synthesis involves the acylation of an anthranilic acid followed by cyclization. scispace.comnih.gov For a hypothetical 4-(2-acetylphenyl)anthranilic acid, the synthesis of a benzoxazinone derivative would likely proceed as follows:

N-Acylation: The anthranilic acid derivative would be treated with an acyl chloride or anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to form the corresponding N-acylanthranilic acid. scispace.comnih.gov

Cyclodehydration: The resulting N-acylanthranilic acid would then undergo intramolecular cyclization with dehydration to form the benzoxazinone ring. This step is often facilitated by reagents such as acetic anhydride, polyphosphoric acid, or cyanuric chloride. google.comnih.gov

The following table illustrates potential benzoxazinone derivatives that could be synthesized from a substituted anthranilic acid precursor.

| Precursor (Substituted Anthranilic Acid) | Acylating Agent | Cyclizing Agent | Product (Benzoxazinone Derivative) |

| 4-Phenylanthranilic acid | Acetyl chloride | Acetic anhydride | 6-Phenyl-2-methyl-4H-3,1-benzoxazin-4-one |

| 4-Bromoanthranilic acid | Benzoyl chloride | Pyridine | 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one |

| 5-Nitroanthranilic acid | Propionyl chloride | Polyphosphoric acid | 7-Nitro-2-ethyl-4H-3,1-benzoxazin-4-one |

This table presents hypothetical examples based on established synthetic routes.

Quinazolinones are a prominent class of nitrogen-containing heterocycles with significant applications in medicinal chemistry. organic-chemistry.org One of the most versatile methods for synthesizing 2,3-disubstituted quinazolinones starts from a benzoxazinone intermediate. google.com

The synthesis would involve:

Formation of the Benzoxazinone: As described in the previous section, a substituted anthranilic acid would first be converted to the corresponding benzoxazinone.

Reaction with Amines: The benzoxazinone then serves as an excellent electrophile. Reaction with a primary amine or hydrazine (B178648) derivative leads to the opening of the oxazinone ring followed by recyclization to form the quinazolinone core. organic-chemistry.org

The diversity of commercially available amines allows for the creation of a vast library of quinazolinone derivatives.

The table below showcases the potential synthesis of quinazolinone derivatives from a benzoxazinone precursor.

| Benzoxazinone Intermediate | Amine | Product (Quinazolinone Derivative) |

| 6-Phenyl-2-methyl-4H-3,1-benzoxazin-4-one | Aniline | 2-Methyl-3,6-diphenyl-3,4-dihydroquinazolin-4-one |

| 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one | Hydrazine hydrate | 3-Amino-6-bromo-2-phenyl-3,4-dihydroquinazolin-4-one |

| 7-Nitro-2-ethyl-4H-3,1-benzoxazin-4-one | Methylamine | 2-Ethyl-3-methyl-7-nitro-3,4-dihydroquinazolin-4-one |

This table presents hypothetical examples based on established synthetic routes.

Other Annulated Structures

The strategic placement of functional groups in This compound allows for the theoretical construction of various other annulated, or fused-ring, structures beyond simple derivatives. These reactions, often involving intramolecular cyclization, could lead to the formation of complex polycyclic systems. The synthesis of such structures would typically involve initial modifications of the acetyl or carboxylic acid groups to introduce functionalities that can then react with other parts of the molecule.

For instance, the acetyl group could be a starting point for building a new heterocyclic ring. It could be converted to an α-haloketone, which can then react with a nucleophile. Alternatively, the carboxylic acid could be transformed into an amide or an ester, setting the stage for subsequent cyclization reactions.

Based on known organic reactions, one could envision the synthesis of various annulated derivatives. The following table outlines some hypothetical reaction pathways to other annulated structures starting from derivatives of This compound .

Table 1: Hypothetical Synthesis of Other Annulated Structures

| Starting Material Derivative | Reagent(s) | Proposed Annulated Structure | Reaction Type |

| 4-(2-Aminomethylphenyl)-2-chlorobenzoic acid | Phosgene or triphosgene | A dibenzo[c,f]azepine-5,7-dione derivative | Intramolecular double amidation |

| 4-(2-Acetylphenyl)-2-chloro-N'-arylbenzohydrazide | Eaton's reagent or polyphosphoric acid | A 1,2,4-triazolo[4,3-a]quinolin-5(6H)-one derivative | Intramolecular cyclization/condensation |

| Methyl 4-(2-acetylphenyl)-2-chlorobenzoate | Lawesson's reagent, then α-halo-N-arylacetamide | A thieno[2,3-c]quinoline (B14747715) derivative | Thiophene formation and subsequent cyclization |

| 4-(2-Acetylphenyl)-2-chlorobenzamide | Sodium azide, then thermal or photochemical rearrangement | A phenanthridinone derivative | Curtius rearrangement and cyclization |

These proposed syntheses leverage well-established named reactions and cyclization strategies in organic chemistry to predict the formation of complex heterocyclic systems. The feasibility of these reactions would depend on the specific reaction conditions and the stability of the intermediates.

Spectroscopic and Crystallographic Characterization of Novel Derivatives

The characterization of any newly synthesized annulated derivatives of This compound would be crucial to confirm their structures. A combination of spectroscopic techniques and X-ray crystallography would provide definitive proof of the molecular architecture.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be the primary tools for elucidating the structure of these novel derivatives.

In ¹H NMR, the disappearance of signals corresponding to the protons of the reacting functional groups and the appearance of new signals in the aromatic or aliphatic regions would indicate successful cyclization. The coupling patterns and chemical shifts of the remaining protons would provide information about their spatial relationships in the newly formed ring system.

¹³C NMR would show characteristic shifts for the carbon atoms in the newly formed heterocyclic rings. For instance, the carbonyl carbons in a quinazolinone or acridone (B373769) system would have distinct chemical shifts.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the new compounds, confirming their elemental composition. The fragmentation patterns observed in the mass spectrum could also provide structural clues.

Infrared (IR) Spectroscopy: IR spectroscopy would be useful for identifying the presence or absence of key functional groups. For example, the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp N-H stretch could indicate the formation of a lactam ring. The carbonyl (C=O) stretching frequency would also be indicative of the type of ring system formed (e.g., amide, ketone).

The following table summarizes the expected spectroscopic data for a hypothetical novel annulated derivative.

Table 2: Expected Spectroscopic Data for a Hypothetical Dibenzo[c,f]azepine-5,7-dione Derivative

| Spectroscopic Technique | Expected Key Data |

| ¹H NMR (in DMSO-d₆) | - Disappearance of -NH₂ and -COOH proton signals. - Appearance of a new broad singlet for the amide N-H proton. - Complex multiplets in the aromatic region with shifts influenced by the new ring system. |

| ¹³C NMR (in DMSO-d₆) | - Appearance of two new carbonyl signals for the amide groups in the range of 160-170 ppm. - Shifts in the aromatic carbon signals due to the fused ring structure. |

| Mass Spectrometry (HRMS-ESI) | - A molecular ion peak corresponding to the exact mass of the cyclized product. |

| IR Spectroscopy (KBr pellet) | - Absence of broad -OH stretch from the carboxylic acid. - Appearance of N-H stretching vibration around 3200-3300 cm⁻¹. - Two distinct C=O stretching vibrations for the dione (B5365651) system. |

Crystallographic Characterization:

Advanced Research Applications and Potential in Chemical Science Excluding Clinical Human Trials

Utility as a Versatile Synthetic Intermediate for Complex Organic Molecules